

Physicochemical Properties of 2-Deacetyltaxuspine X: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Deacetyltaxuspine X

Cat. No.: B15590718

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxuspine X, also known as 20-Deacetyltaxuspine X, is a complex diterpenoid belonging to the taxane family. These natural products, isolated from various species of the yew tree (*Taxus*), are of significant interest to the scientific community due to their intricate molecular architectures and potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of **2-Deacetyltaxuspine X**, alongside detailed experimental protocols for their determination. While specific experimental data for this particular taxane is limited in publicly accessible literature, this guide furnishes the foundational knowledge and methodologies required for its characterization.

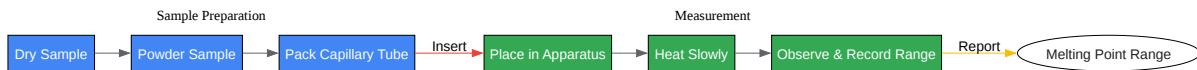
Core Physicochemical Data

The fundamental physicochemical properties of **2-Deacetyltaxuspine X** are summarized in the table below. These values are based on information available from chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₃₉ H ₄₈ O ₁₃	MedChemExpress
Molecular Weight	724.79 g/mol	MedChemExpress
CAS Number	284672-76-0	MedChemExpress, ChemicalBook
Appearance	White to off-white solid (presumed)	General knowledge of taxanes
Melting Point	Not reported	-
Solubility	Not reported	-

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of natural products like **2-Deacetyltaxuspine X** are provided below. These protocols are generalized and may require optimization based on the specific characteristics of the compound and available laboratory equipment.


Determination of Melting Point

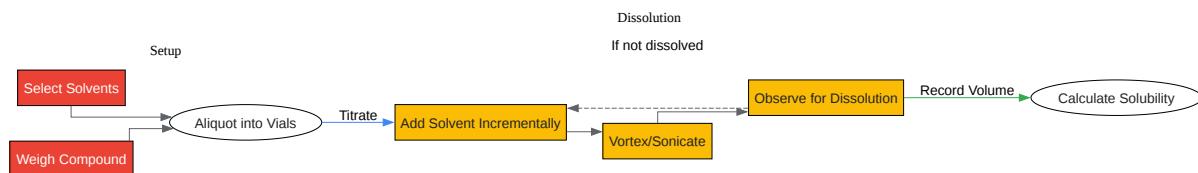
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range can indicate the presence of impurities.

Methodology: Capillary Melting Point Method

- **Sample Preparation:** A small amount of finely powdered, dry **2-Deacetyltaxuspine X** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.

[Click to download full resolution via product page](#)


Figure 1. Workflow for Melting Point Determination.

Solubility Assessment

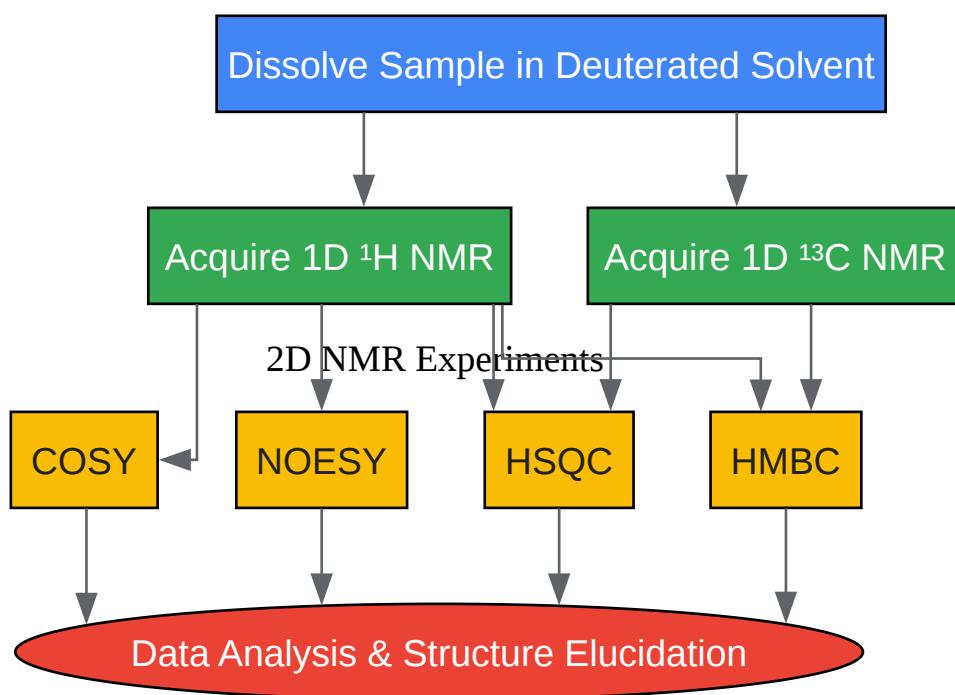
Determining the solubility of **2-Deacetyltaxuspine X** in various solvents is crucial for its purification, formulation, and biological testing.

Methodology: Crystal Dissolution Method

- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) are selected.
- Sample Preparation: A known, small amount (e.g., 1 mg) of **2-Deacetyltaxuspine X** is placed into a series of vials.
- Titration: A selected solvent is added incrementally to each vial with vigorous vortexing or sonication after each addition.
- Observation: The volume of solvent required to completely dissolve the solid is recorded.
- Quantification: Solubility is expressed in terms of mg/mL or mol/L. For poorly soluble compounds, analytical techniques such as HPLC or UV-Vis spectroscopy can be used to determine the concentration of the dissolved compound in a saturated solution.

[Click to download full resolution via product page](#)

Figure 2. Workflow for Solubility Assessment.


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complex molecular structure of natural products like **2-Deacetyltaxuspine X**. Both ^1H and ^{13}C NMR are essential for a complete structural assignment.

Methodology: 1D and 2D NMR Spectroscopy

- Sample Preparation: Approximately 1-5 mg of **2-Deacetyltaxuspine X** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Methanol- d_4) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- ^1H NMR Spectrum Acquisition: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integrations, and coupling constants of the hydrogen atoms in the molecule.
- ^{13}C NMR Spectrum Acquisition: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling, to identify the number of unique carbon environments and their chemical shifts.

- 2D NMR Experiments: To establish connectivity and spatial relationships, a series of two-dimensional NMR experiments are performed. These may include:
 - COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining stereochemistry.
- Data Analysis: The collective data from these NMR experiments are used to piece together the complete chemical structure of **2-Deacetyltaxuspine X**.

[Click to download full resolution via product page](#)

Figure 3. Workflow for NMR-based Structure Elucidation.

Biological Activity and Signaling Pathways

2-Deacetyltaxuspine X is isolated from *Taxus sumatrana*. While many taxanes exhibit cytotoxic and anticancer properties, specific biological activities and the signaling pathways modulated by **2-Deacetyltaxuspine X** have not been extensively reported in the available literature. Further research is required to elucidate its pharmacological profile.

Conclusion

2-Deacetyltaxuspine X is a structurally complex natural product with potential for further scientific investigation. This guide provides the currently available physicochemical data and outlines the standard experimental protocols necessary for its comprehensive characterization. The lack of specific experimental data in the literature highlights an opportunity for novel research to fully determine its properties and explore its potential biological activities. The methodologies and workflows presented herein offer a robust framework for researchers embarking on the study of this and other rare taxane diterpenoids.

- To cite this document: BenchChem. [Physicochemical Properties of 2-Deacetyltaxuspine X: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15590718#physicochemical-properties-of-2-deacetyltaxuspine-x>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com